molecular formula C14H11F2NO4S B14656886 Anthranilic acid, N-(m-((difluoromethyl)sulfonyl)phenyl)- CAS No. 51679-52-8

Anthranilic acid, N-(m-((difluoromethyl)sulfonyl)phenyl)-

Cat. No.: B14656886
CAS No.: 51679-52-8
M. Wt: 327.30 g/mol
InChI Key: DMAFTFBYBXNUFD-UHFFFAOYSA-N
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Description

Anthranilic acid, N-(m-((difluoromethyl)sulfonyl)phenyl)- is a compound that features a difluoromethylsulfonyl group attached to an anthranilic acid derivative. Anthranilic acid itself is an aromatic acid with the formula C₆H₄(NH₂)(CO₂H) and is known for its sweetish taste . The addition of the difluoromethylsulfonyl group enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

The synthesis of Anthranilic acid, N-(m-((difluoromethyl)sulfonyl)phenyl)- involves several steps:

    Starting Materials: The synthesis begins with anthranilic acid and a difluoromethylsulfonylating agent.

    Reaction Conditions: The reaction typically requires a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The reaction is carried out under controlled temperatures to ensure the proper formation of the desired product.

    Industrial Production: Industrial production methods may involve continuous flow reactors to optimize the yield and purity of the compound.

Chemical Reactions Analysis

Anthranilic acid, N-(m-((difluoromethyl)sulfonyl)phenyl)- undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of Anthranilic acid, N-(m-((difluoromethyl)sulfonyl)phenyl)- involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in various biochemical pathways.

    Pathways Involved: The pathways affected by the compound include those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Anthranilic acid, N-(m-((difluoromethyl)sulfonyl)phenyl)- can be compared with other similar compounds:

Properties

CAS No.

51679-52-8

Molecular Formula

C14H11F2NO4S

Molecular Weight

327.30 g/mol

IUPAC Name

2-[3-(difluoromethylsulfonyl)anilino]benzoic acid

InChI

InChI=1S/C14H11F2NO4S/c15-14(16)22(20,21)10-5-3-4-9(8-10)17-12-7-2-1-6-11(12)13(18)19/h1-8,14,17H,(H,18,19)

InChI Key

DMAFTFBYBXNUFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)S(=O)(=O)C(F)F

Origin of Product

United States

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